MCHR1 Binding Affinity and Functional Potency vs. Key MCHR1 Antagonists
AMG 076 demonstrates sub-nanomolar binding affinity for MCHR1 (Ki = 0.6 ± 0.10 nM) and functional antagonism in a Ca²⁺ mobilization assay (IC50 = 1.2 ± 0.26 nM) [1]. This binding affinity exceeds that of several structurally distinct MCHR1 antagonists reported in the literature: SNAP-94847 (Ki = 2.2 nM; ~3.7-fold lower affinity) [2], T-226296 (IC50 = 5.5 nM for human MCHR1; ~4.6-fold lower potency) , GW-803430 (IC50 = 9.3 nM; ~7.8-fold lower potency) , and AZD1979 (IC50 ≈ 12 nM; ~10-fold lower potency) .
| Evidence Dimension | MCHR1 binding affinity (Ki) and functional antagonism (IC50) |
|---|---|
| Target Compound Data | Ki = 0.6 ± 0.10 nM; Functional IC50 = 1.2 ± 0.26 nM (Ca²⁺ mobilization, HEK293-MCHR1 cells) |
| Comparator Or Baseline | SNAP-94847: Ki = 2.2 nM; T-226296: IC50 = 5.5 nM (human MCHR1); GW-803430: IC50 = 9.3 nM; AZD1979: IC50 ≈ 12 nM |
| Quantified Difference | AMG 076 Ki is ~3.7-fold lower than SNAP-94847 Ki; Functional IC50 is ~4.6-fold to ~10-fold lower than T-226296, GW-803430, and AZD1979 IC50 values, respectively |
| Conditions | Radioligand displacement ([¹²⁵I]-MCH) for Ki; MCH-induced Ca²⁺ mobilization in HEK293 cells stably expressing MCHR1 for functional IC50 |
Why This Matters
Higher target affinity at lower concentrations can translate to lower required dosing, which is critical for reducing off-target engagement in chronic obesity treatment regimens.
- [1] Motani AS, et al. Evaluation of AMG 076, a potent and selective MCHR1 antagonist, in rodent and primate obesity models. Pharmacol Res Perspect. 2013 Oct;1(1):e00003. View Source
- [2] Adooq Bioscience. SNAP 94847 product profile. Ki = 2.2 nM (MCHR1), Kd = 530 pM. View Source
